Methyl 5-iodo-2,4-dimethylbenzoate
Overview
Description
“Methyl 5-iodo-2,4-dimethylbenzoate” is a chemical compound with the linear formula C10H11IO2 . It is used in various chemical reactions and has been the subject of several scientific studies .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been described in the scientific literature . The synthesis process typically involves the iodination of the parent compound, followed by esterification to introduce the methyl ester group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two methyl groups and an iodine atom, and a carboxylate group esterified with a methyl group . The exact spatial arrangement of these groups can be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For example, it can undergo coupling reactions with other organic compounds . The iodine atom on the benzene ring can act as a leaving group, allowing the compound to participate in substitution reactions .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 290.098 Da . More detailed physical and chemical properties can be determined using various analytical techniques .
Scientific Research Applications
Applications in Crystallography and Material Science
Methyl 5-iodo-2,4-dimethylbenzoate and related compounds have been explored for their crystallographic properties and potential applications in material science. For instance, the crystal structures of methyl 3,5-dimethylbenzoate exhibit unique molecular associations, forming strands of molecules bonded through C—H⋯O=C interactions. These structures are arranged into layers, demonstrating the intricate molecular interactions and potential for material synthesis and analysis (Ebersbach et al., 2022).
Applications in Organic Synthesis
In organic synthesis, compounds related to this compound have been pivotal in developing novel synthetic methods. For example, a study demonstrated a palladium-catalyzed dimethylation reaction of ortho-substituted iodoarenes using dimethyl carbonate as a methyl source. This method represents a novel strategy for meta-C-H methylation, showcasing the compound's role in advancing organic synthesis methodologies (Wu et al., 2021).
Applications in Structural and Theoretical Chemistry
This compound and its derivatives have been a subject of structural and theoretical investigations to understand their properties and interactions at the molecular level. Research focusing on derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has combined experimental and theoretical studies to characterize the compound’s structure, spectral properties, and theoretical aspects. These studies provide deep insights into the molecular behavior and potential applications in various scientific fields (Viveka et al., 2016).
Mechanism of Action
The mechanism of action of “Methyl 5-iodo-2,4-dimethylbenzoate” in chemical reactions typically involves the iodine atom acting as a leaving group, allowing the compound to participate in substitution reactions . The exact mechanism can vary depending on the specific reaction conditions and the other compounds involved .
Safety and Hazards
“Methyl 5-iodo-2,4-dimethylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety precautions, including the use of personal protective equipment .
Future Directions
Properties
IUPAC Name |
methyl 5-iodo-2,4-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETITKGSTYFZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661023 | |
Record name | Methyl 5-iodo-2,4-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052647-27-4 | |
Record name | Methyl 5-iodo-2,4-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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